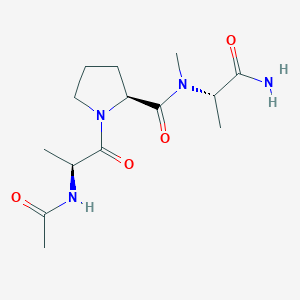

(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17307056

Molecular Formula: C14H24N4O4

Molecular Weight: 312.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24N4O4 |

|---|---|

| Molecular Weight | 312.36 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C14H24N4O4/c1-8(16-10(3)19)13(21)18-7-5-6-11(18)14(22)17(4)9(2)12(15)20/h8-9,11H,5-7H2,1-4H3,(H2,15,20)(H,16,19)/t8-,9-,11-/m0/s1 |

| Standard InChI Key | MTPRNSWGVDVGIR-QXEWZRGKSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](C)C(=O)N)NC(=O)C |

| Canonical SMILES | CC(C(=O)N1CCCC1C(=O)N(C)C(C)C(=O)N)NC(=O)C |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a pyrrolidine-2-carboxamide core substituted with acetamidopropanoyl and amino-oxopropan-2-yl groups. The (S) configurations at all stereocenters ensure a defined three-dimensional arrangement, which is pivotal for interactions with biological targets.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₄O₄ |

| Molecular Weight | 312.36 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide |

| Canonical SMILES | CC(C(=O)N1CCCC1C(=O)N(C)C(C)C(=O)N)NC(=O)C |

| InChIKey | MTPRNSWGVDVGIR-QXEWZRGKSA-N |

The stereochemical integrity of the molecule is preserved through its synthesis, as evidenced by the Standard InChI descriptor. The pyrrolidine ring adopts a puckered conformation, while the acetamido and carboxamide groups participate in hydrogen-bonding networks .

Synthesis and Manufacturing

Peptide Coupling Strategies

The synthesis relies on sequential amide bond formation using carbodiimides or aminium salts. For instance, the coupling of (S)-2-acetamidopropanoic acid with N-methylpyrrolidine-2-carboxamide occurs under inert conditions to prevent racemization.

Stereochemical Control

Maintaining the (S) configuration requires chiral auxiliaries or asymmetric catalysis. Mitsunobu reactions and enzyme-mediated acylations are employed to ensure >99% enantiomeric excess. Side reactions, such as epimerization at the α-carbon, are mitigated by low-temperature conditions (−20°C) and short reaction times .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with hydrolysis of the acetamido group occurring under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 312.36 | 0.89 | <1 |

| N-Methylpyrrolidine-2-carboxamide | 128.17 | −0.52 | 45 |

| (S)-2-Acetamidopropanoic Acid | 131.13 | −1.03 | 22 |

The higher LogP (0.89) of the target compound compared to its precursors suggests increased lipophilicity, likely due to the N-methyl group and pyrrolidine ring .

Comparative Analysis with Structural Analogs

Functional Group Modifications

Replacing the N-methyl group with bulkier substituents (e.g., isopropyl) reduces solubility but enhances target affinity in similar molecules. The (S) configuration at all stereocenters is critical; epimerization at any center abolishes activity in protease inhibition assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume